molecular formula C10H10BNO5S B1404735 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde CAS No. 1309676-48-9

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde

Cat. No. B1404735
CAS RN: 1309676-48-9
M. Wt: 267.07 g/mol
InChI Key: MFALZRFHNJUEMB-UHFFFAOYSA-N
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Description

“4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 1309676-48-9 . Its molecular weight is 268.08 . The IUPAC name for this compound is 4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-1lambda3-thiophene-2-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BNO5S/c1-12-3-9(14)16-11(17-10(15)4-12)7-2-8(5-13)18-6-7/h2,5-6,18H,3-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.08 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Photochemical Synthesis and Optical Properties

  • Photochemical Synthesis : Thiophene-2-carbaldehyde derivatives, including similar structures to the compound , have been used in photochemical synthesis, such as in the formation of 4H-thieno[3,2-c]chromenes. These compounds are synthesized using UV light irradiation, showing high yields and potential as marking pigments due to their photophysical properties (Ulyankin et al., 2021).

  • Optical Properties : Thiophene-2-carbaldehyde derivatives are also significant in the study of optical properties. For example, the optical properties of 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes, which are synthesized from thiophene-2-carbaldehydes, have been explored. These compounds show moderate to high fluorescence quantum yields, indicating potential applications in covert ink dyes and other optical materials (Bogza et al., 2018).

Synthesis and Biological Evaluation

  • Synthesis of Arylthiophene-2-Carbaldehydes : A series of 4-arylthiophene-2-carbaldehyde compounds have been synthesized and evaluated for various biological activities, including antibacterial, antiurease, and nitric oxide scavenging capabilities. These studies provide insights into the potential biomedical applications of thiophene-2-carbaldehyde derivatives (Ali et al., 2013).

  • Anticancer Activity : Analogues of thiophene-2-carbaldehyde derivatives have been synthesized and tested for their anticancer activity. These studies focus on understanding the efficacy of these compounds against various cancer cell lines, offering a pathway for developing new therapeutic agents (Madhusudhanrao & Manikala, 2020).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO5S/c1-12-3-9(14)16-11(17-10(15)4-12)7-2-8(5-13)18-6-7/h2,5-6H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFALZRFHNJUEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
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4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
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4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
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4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
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4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
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4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde

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